[(4-Chloro-2-fluorophenyl)methyl](ethyl)amine
Overview
Description
[(4-Chloro-2-fluorophenyl)methyl](ethyl)amine is a useful research compound. Its molecular formula is C9H11ClFN and its molecular weight is 187.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “(4-Chloro-2-fluorophenyl)methylamine” is an aromatic amine, which are often biologically active and can interact with various biological targets. They can act as bases, and can form hydrogen bonds with biological targets such as proteins or enzymes .
Mode of Action
The exact mode of action would depend on the specific biological target. Aromatic amines can undergo a variety of reactions, including electrophilic aromatic substitution or nucleophilic substitution, which could potentially lead to changes in the target molecule .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Aromatic amines are often involved in pathways related to signal transduction, enzymatic reactions, or neurotransmission .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical properties. As an aromatic amine, “(4-Chloro-2-fluorophenyl)methylamine” is likely to be basic, and may be lipophilic due to the presence of the aromatic ring. This could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of the compound’s action would depend on its specific biological target and mode of action. It could potentially lead to changes in cellular function, signal transduction, or other biological processes .
Action Environment
The action of “(4-Chloro-2-fluorophenyl)methylamine” could be influenced by various environmental factors, such as pH, temperature, or the presence of other molecules. For example, the basicity of the amine group could be influenced by pH, which could in turn affect its interaction with biological targets .
Properties
IUPAC Name |
N-[(4-chloro-2-fluorophenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLPBANEHPLGPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.